Daminozide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daminozide-d4: is a deuterated form of daminozide, a plant growth regulator. It is primarily used as an internal standard for the quantification of daminozide in various analytical applications, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is known for its role in inhibiting the 2-oxoglutarate histone lysine demethylases KDM2A, PHF8, and KDM7A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daminozide-d4 involves the incorporation of deuterium atoms into the daminozide moleculeThe reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .
Chemical Reactions Analysis
Types of Reactions: Daminozide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in analytical chemistry and other scientific research fields .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Daminozide-d4 is widely used as an internal standard in analytical chemistry for the quantification of daminozide. Its deuterated form allows for accurate and precise measurements in mass spectrometry .
Biology: In biological research, this compound is used to study the inhibition of histone lysine demethylases, which play a crucial role in gene regulation and expression .
Medicine: Although not directly used in medicine, the study of this compound’s effects on histone demethylases can provide insights into potential therapeutic targets for diseases related to epigenetic modifications .
Industry: In the agricultural industry, this compound is used to control plant growth and fruit size. It is particularly effective in reducing peduncle and internodal elongation in plants .
Mechanism of Action
Daminozide-d4 exerts its effects by inhibiting the 2-oxoglutarate histone lysine demethylases KDM2A, PHF8, and KDM7A. These enzymes are involved in the removal of methyl groups from histone proteins, which affects gene expression and regulation . By inhibiting these enzymes, this compound can alter the epigenetic landscape of cells, leading to changes in gene expression .
Comparison with Similar Compounds
Daminozide: The non-deuterated form of Daminozide-d4, used as a plant growth regulator.
1,2-Dimethylhydrazine: A related compound with similar chemical properties.
Biurea: Another compound with similar applications in plant growth regulation.
Uniqueness: Daminozide-d4 is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Its selective inhibition of specific histone demethylases also sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H12N2O3 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i3D2,4D2 |
InChI Key |
NOQGZXFMHARMLW-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NN(C)C)C([2H])([2H])C(=O)O |
Canonical SMILES |
CN(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.